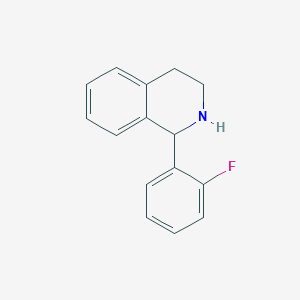

1-(2-氟苯基)-1,2,3,4-四氢异喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinoline, which is a structural motif present in various pharmacologically active molecules. The presence of a fluorine atom on the phenyl ring can significantly influence the physical and chemical properties of the molecule, as well as its biological activity .

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives, including those with fluorine substituents, can be achieved through various methods. A directed ortho-lithiation reaction has been utilized to synthesize 8-fluoro-3,4-dihydroisoquinoline, which serves as a key intermediate for further transformations into 1-substituted tetrahydroisoquinolines . Additionally, the synthesis of 1-isopropyl tetrahydroisoquinoline derivatives with potential antihypertensive properties has been reported, highlighting the importance of substituent type and position for activity . Furthermore, a catalyst-free green synthesis approach under ultrasonic conditions has been described for the preparation of 2-amino tetrahydroquinolinone derivatives with a fluorophenyl group .

Molecular Structure Analysis

The molecular structure of fluorinated tetrahydroisoquinoline derivatives has been studied using single crystal X-ray diffraction. The presence of fluorine is known to influence the crystal packing through weak interactions such as C–H...F and C–H...O, which can lead to different molecular conformations and packing motifs . The introduction of fluorine can also affect the molecular geometry and electronic distribution, which are crucial for the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Fluorinated tetrahydroisoquinolines can undergo various chemical reactions. For instance, the reaction of tetrafluoro(phenyl)phosphorane with quinoline derivatives has been shown to yield complexes with N→P coordinate bonds, indicating the reactivity of such compounds towards nucleophilic substitution . Additionally, the fluorophore forming reactions of catecholamines and tetrahydroisoquinolines with glyoxylic acid have been studied, demonstrating the potential of these compounds to form highly fluorescent derivatives .

Physical and Chemical Properties Analysis

The introduction of fluorine into the tetrahydroisoquinoline structure can significantly alter its physical and chemical properties. Fluorine is a highly electronegative atom that can affect the acidity, basicity, and lipophilicity of the molecule, which in turn can influence its pharmacokinetic and pharmacodynamic profiles. The presence of fluorine can also enhance the stability of the compound and its resistance to metabolic degradation . High-performance liquid chromatography has been used to determine the presence of tetrahydroisoquinoline in rat brain, indicating the compound's ability to cross the blood-brain barrier and its potential central nervous system activity .

科学研究应用

医药化学:抗病毒和抗菌剂

该化合物的结构与已知具有生物活性的吲哚衍生物相似,这表明其在开发抗病毒和抗菌剂方面具有潜力 。将其整合到更大的杂环骨架中可以为传染病带来新的治疗方法。

药理学:神经保护疗法

鉴于相关吲哚衍生物的生物潜力,该化合物可以用作合成神经保护剂的前体 。研究可以探索其在预防或减缓神经退行性疾病进展方面的功效。

生物化学:酶抑制研究

该化合物结构中的氟苯基可以与特定酶相互作用,使其成为研究酶抑制的候选者 。这种应用对于理解疾病机制和开发靶向疗法至关重要。

材料科学:有机电子材料

由于其改变电子性质的能力,含氟苯基的化合物已被用于合成有机电子材料 。可以研究该化合物在有机发光二极管 (OLED) 中的潜在用途或作为光伏电池的组件。

化学合成:杂环化合物的构建块

该化合物可以作为合成各种杂环化合物的构建块,这些化合物是许多药物和农用化学品的组成部分 。其在化学反应中的多功能性使其在创建复杂分子结构方面具有价值。

分析化学:色谱标准品

由于其独特的结构,“1-(2-氟苯基)-1,2,3,4-四氢异喹啉”可以用作色谱分析中的标准品,以校准和确保分析方法的准确性 。这种应用对于药物制造中的质量控制至关重要。

作用机制

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives are known to interact with their targets, leading to a variety of biological effects .

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to affect a variety of biochemical pathways, leading to diverse biological activities .

Result of Action

Similar compounds, such as indole derivatives, are known to have diverse biological activities, suggesting that this compound may also have a wide range of effects .

生化分析

Biochemical Properties

1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with these enzymes can lead to the formation of metabolites that may have different biochemical properties and activities. Additionally, 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline has been shown to interact with certain proteins involved in cellular signaling pathways, thereby influencing various biochemical processes .

Cellular Effects

The effects of 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth, differentiation, and apoptosis . By altering the activity of this pathway, 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline can impact cellular responses to external stimuli and stress.

Molecular Mechanism

At the molecular level, 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the expression levels of specific genes, thereby affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

The temporal effects of 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and loss of activity. In in vitro and in vivo studies, long-term exposure to 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These effects are dose-dependent and highlight the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by other metabolic enzymes. The metabolic pathways of 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline also involve conjugation reactions, such as glucuronidation and sulfation, which enhance the solubility and excretion of the metabolites .

Transport and Distribution

The transport and distribution of 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes through passive diffusion and active transport mechanisms. Once inside the cells, 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline can bind to specific proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function.

Subcellular Localization

The subcellular localization of 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting signals and post-translational modifications of 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline play a crucial role in directing it to specific compartments. For example, phosphorylation and acetylation can influence the localization and activity of this compound within the cell .

属性

IUPAC Name |

1-(2-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN/c16-14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-17-15/h1-8,15,17H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLVIBQCSXFNNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290995.png)

![3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290996.png)

![5-Bromo-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1290999.png)

![1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291001.png)

![1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291002.png)

![1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291004.png)

![1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291005.png)

![4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1291006.png)

![1H-Pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B1291010.png)